

Characterization of Cbz-N-amido-PEG20-acid: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Cbz-N-amido-PEG20-acid

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For scientists and professionals in drug development, the precise characterization of linker molecules is paramount for the successful synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of **Cbz-N-amido-PEG20-acid** with alternative amine-protected PEG linkers, supported by expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Performance Comparison: Cbz-N-amido-PEG20-acid vs. Alternatives

Cbz-N-amido-PEG20-acid is a bifunctional linker featuring a carbobenzyloxy (Cbz) protected amine and a terminal carboxylic acid, separated by a 20-unit polyethylene glycol (PEG) spacer. The choice of the amine protecting group is a critical factor in chemical synthesis, influencing the deprotection strategy and overall compatibility with other reagents. The table below compares **Cbz-N-amido-PEG20-acid** with two common alternatives: Fmoc-N-amido-PEG20-acid and Boc-N-amido-PEG20-acid.

Feature	Cbz-N-amido-PEG20-acid	Fmoc-N-amido-PEG20-acid	Boc-N-amido-PEG20-acid
Protecting Group	Carbobenzyloxy (Cbz)	Fluorenylmethyloxycarbonyl (Fmoc)	tert-Butoxycarbonyl (Boc)
Molecular Formula	C ₅₁ H ₉₃ NO ₂₄ [1]	C ₆₀ H ₉₁ NO ₂₄	C ₄₈ H ₉₅ NO ₂₄
Molecular Weight	~1104.29 g/mol [1]	~1202.3 g/mol	~1070.3 g/mol
Deprotection Condition	Catalytic Hydrogenolysis (e.g., H ₂ , Pd/C) [2]	Base-labile (e.g., 20% piperidine in DMF) [2]	Acid-labile (e.g., TFA) [2]
Stability	Stable to mild acids and bases. [3]	Stable to acids. [3]	Stable to bases and catalytic hydrogenation. [3]
Key Advantage	Orthogonal to acid- and base-labile protecting groups.	Mild deprotection conditions. [2]	Commonly used in solid-phase peptide synthesis.

Expected Analytical Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for **Cbz-N-amido-PEG20-acid**. This data is compiled based on typical values for the individual components of the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.35	m	5H	Aromatic protons of Cbz group
~5.10	s	2H	-CH ₂ - of Cbz group
~3.64	s (br)	~80H	Repeating - (OCH ₂ CH ₂)- units of PEG
~3.55	t	2H	-CH ₂ - adjacent to amide
~3.45	q	2H	-CH ₂ - adjacent to Cbz-NH
~2.60	t	2H	-CH ₂ - adjacent to COOH
~1.25	t	3H	(if ethyl ester)

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~172.5	COOH
~156.5	C=O of Cbz group
~136.5	Quaternary aromatic carbon of Cbz
~128.5, ~128.0	Aromatic CH of Cbz group
~70.5	Repeating -(OCH ₂ CH ₂)- units of PEG
~69.0	-CH ₂ - adjacent to amide
~67.0	-CH ₂ - of Cbz group
~40.5	-CH ₂ - adjacent to Cbz-NH
~35.0	-CH ₂ - adjacent to COOH

Expected Mass Spectrometry Data (ESI-MS)

m/z	Ion
~1104.6	$[M+H]^+$
~1126.6	$[M+Na]^+$
~1142.6	$[M+K]^+$

Experimental Protocols

NMR Spectroscopy

Objective: To confirm the chemical structure and purity of **Cbz-N-amido-PEG20-acid**.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: zgpg30

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired FID.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and confirm the elemental composition of **Cbz-N-amido-PEG20-acid**.

Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10-100 $\mu\text{g/mL}$ with the mobile phase.

LC-MS Method:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

MS Acquisition Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 $^{\circ}$ C.
- Gas Flow: 8 L/min.
- Mass Range: 100-2000 m/z.

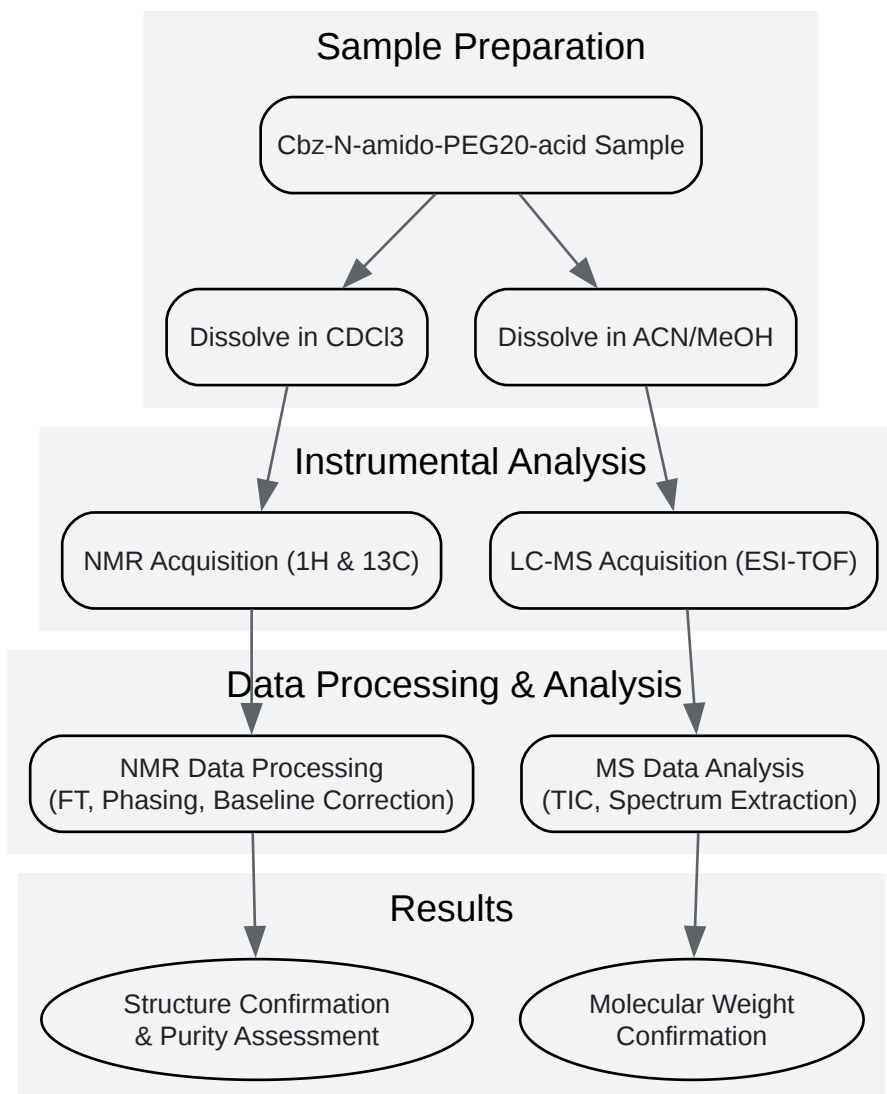
Data Analysis:

- Extract the total ion chromatogram (TIC).
- Generate the mass spectrum for the peak of interest.
- Identify the molecular ion peaks (e.g., $[M+H]^+$, $[M+Na]^+$).
- Compare the observed m/z values with the theoretical exact mass.[\[1\]](#)

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the characterization of **Cbz-N-amido-PEG20-acid** and a logical comparison of the different protecting groups.

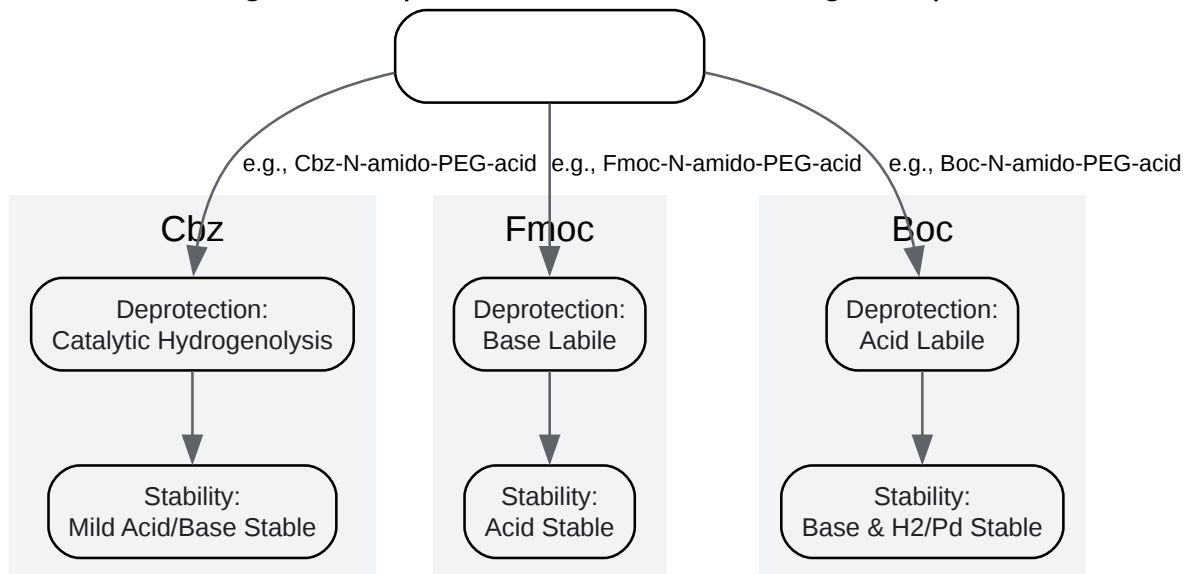
Experimental Workflow for Cbz-N-amido-PEG20-acid Characterization



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Characterization Workflow

Logical Comparison of Amine Protecting Groups



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Protecting Group Comparison

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References

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